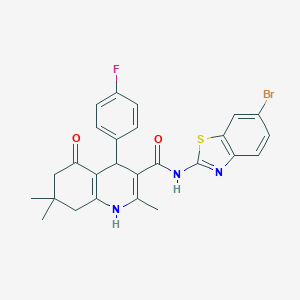![molecular formula C23H27N3O3 B304253 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, also known as DMP785, is a novel compound that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. It has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a promising tool for studying the role of this receptor in various physiological and pathological processes.
Mécanisme D'action
3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione acts as a partial agonist at the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. Activation of this receptor has been linked to reward-related behaviors and drug addiction. By selectively targeting the D3 receptor, 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione may have potential therapeutic applications in the treatment of addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can induce dopamine release in the mesolimbic system of the brain, which is associated with reward-related behaviors. It has also been shown to enhance cognitive function and improve memory in animal models. Additionally, 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is its high affinity and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione. One area of interest is the development of new compounds based on the structure of 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione that may have improved pharmacological properties. Additionally, further studies are needed to fully understand the potential therapeutic applications of 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione in the treatment of addiction and other psychiatric disorders. Finally, research is needed to explore the potential neuroprotective effects of 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione and its potential applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves the reaction of 4-methoxyphenylhydrazine with 2,5-dimethyl-1-(4-nitrophenyl)piperazine to form the intermediate 4-(2,5-dimethylphenyl)piperazin-1-yl)phenylmethanone. This intermediate is then reacted with pyrrolidine-2,5-dione to yield the final product, 3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione.
Propriétés
Nom du produit |
3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
|---|---|
Formule moléculaire |
C23H27N3O3 |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H27N3O3/c1-16-4-5-17(2)20(14-16)24-10-12-25(13-11-24)21-15-22(27)26(23(21)28)18-6-8-19(29-3)9-7-18/h4-9,14,21H,10-13,15H2,1-3H3 |
Clé InChI |
VDTUIBFVWJKVGT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)OC |
SMILES canonique |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304171.png)




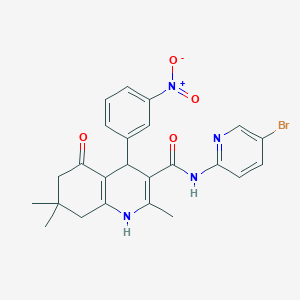

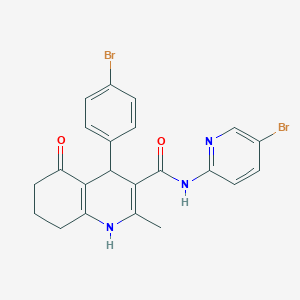
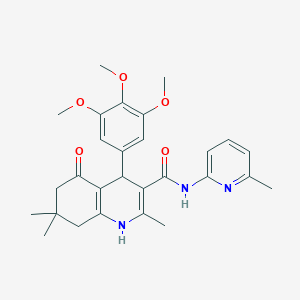
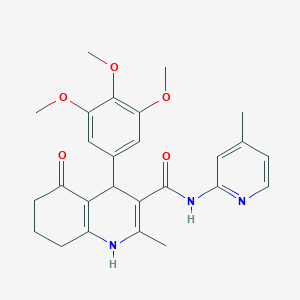
![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304187.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304188.png)
